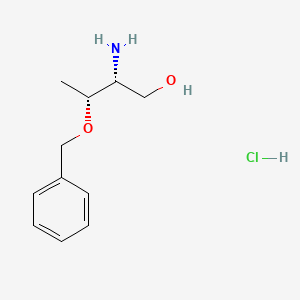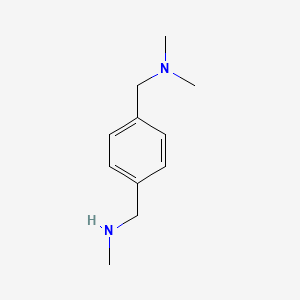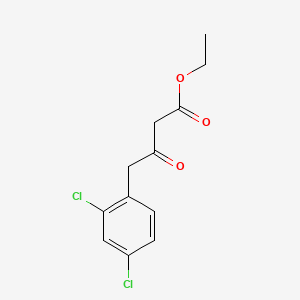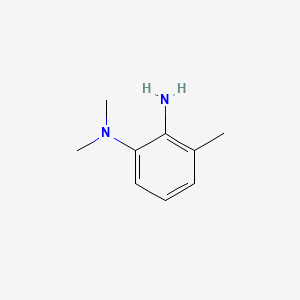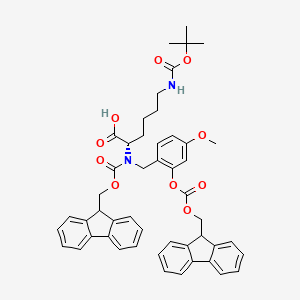
Fmoc-(fmochmb)lys(boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-(fmochmb)lys(boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis, and it’s known for its hydrophobicity and aromaticity . The Boc group (Di-tert-butyl dicarbonate) is another protective group commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-(fmochmb)lys(boc)-OH” involves solid-phase peptide synthesis . The process starts with the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . The Fmoc group is then removed, and an excess of the second amino acid is introduced . After coupling, excess reagents are removed by washing, and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .Molecular Structure Analysis
The molecular structure of “Fmoc-(fmochmb)lys(boc)-OH” is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . This leads to the self-assembly of the molecule, forming various structures that serve as excellent bio-organic scaffolds for diverse applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-(fmochmb)lys(boc)-OH” are primarily amide bond formations, facilitated by the generation of an activated ester or by reaction with a coupling reagent . The Fmoc group is removed under mild basic conditions, while the Boc group requires strong acid for removal .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-(fmochmb)lys(boc)-OH” are influenced by the Fmoc and Boc groups. The Fmoc group contributes to the molecule’s hydrophobicity and aromaticity, promoting self-assembly . The Boc group, on the other hand, is sensitive to acid and heat .Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
The compound Fmoc-(fmochmb)lys(boc)-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .
Result of Action
The primary result of the action of Fmoc-(fmochmb)lys(boc)-OH is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .
Action Environment
The action of Fmoc-(fmochmb)lys(boc)-OH is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJYVQFPXBQOZ-QLKFWGTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H50N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


